2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene
Overview
Description
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene is an organic compound with a unique structure that includes a benzene ring substituted with two methyl groups and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylbenzene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced separation techniques are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the alkyne group using palladium on carbon (Pd/C) can yield the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene involves its interaction with various molecular targets The alkyne group can participate in cycloaddition reactions, forming new ring structuresThese reactions enable the compound to exert its effects by modifying molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-(prop-2-yn-1-yl)benzene: Similar structure but with methoxy groups instead of methyl groups.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups and a different alkyne substitution pattern.
Uniqueness
The presence of both methyl and prop-2-yn-1-yl groups on the benzene ring allows for diverse chemical transformations and functionalization .
Properties
IUPAC Name |
2,4-dimethyl-1-prop-2-ynylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-5-11-7-6-9(2)8-10(11)3/h1,6-8H,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQPUVJMNNOHGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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